molecular formula C20H15BrFNO3S B11603988 ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11603988
M. Wt: 448.3 g/mol
InChI Key: KETJSZDDQCLOKM-GJXXPDGXSA-N
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Description

Ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a bromobenzylidene group, a fluorophenylamino group, and a dihydrothiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the thiophene core: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the bromobenzylidene group: The bromobenzylidene moiety is introduced via a condensation reaction with an appropriate aldehyde.

    Amination: The fluorophenylamino group is added through a nucleophilic substitution reaction using a fluorinated aniline derivative.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid intermediate with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts the signaling cascade, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5Z)-5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-5-(3-methylbenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of the bromobenzylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H15BrFNO3S

Molecular Weight

448.3 g/mol

IUPAC Name

ethyl (5Z)-5-[(3-bromophenyl)methylidene]-2-(4-fluorophenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C20H15BrFNO3S/c1-2-26-20(25)17-18(24)16(11-12-4-3-5-13(21)10-12)27-19(17)23-15-8-6-14(22)7-9-15/h3-11,24H,2H2,1H3/b16-11-,23-19?

InChI Key

KETJSZDDQCLOKM-GJXXPDGXSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)Br)/SC1=NC3=CC=C(C=C3)F)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)Br)SC1=NC3=CC=C(C=C3)F)O

Origin of Product

United States

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